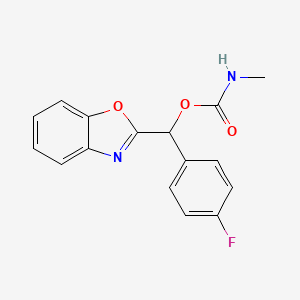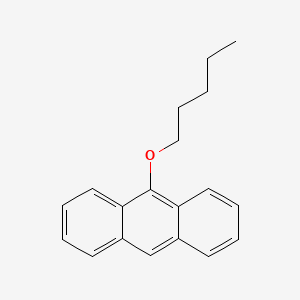
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a phloroglucinol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phloroglucinol and 3,4-dihydroxyphenylpropanoic acid.
Condensation Reaction: The key step involves a condensation reaction between phloroglucinol and 3,4-dihydroxyphenylpropanoic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in deoxygenated products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylpropanoic Acid: A structurally similar compound with antioxidant properties.
Phloroglucinol: The core structure of the compound, known for its use in organic synthesis and medicinal chemistry.
Dihydroxyphenylacetic Acid: Another related compound with similar biological activities.
Uniqueness
2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is unique due to its combination of a phloroglucinol core with a 3,4-dihydroxyphenylpropyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
| 111397-00-3 | |
Molekularformel |
C15H16O6 |
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
2-[(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O6/c16-9(3-8-1-2-12(18)15(21)4-8)5-11-13(19)6-10(17)7-14(11)20/h1-2,4,6-7,9,16-21H,3,5H2/t9-/m0/s1 |
InChI-Schlüssel |
OFUFTNROAPAIQL-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](CC2=C(C=C(C=C2O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(CC2=C(C=C(C=C2O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)

![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)


